molecular formula C11H9ClN4S B2749275 2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile CAS No. 338395-74-7

2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile

Cat. No. B2749275
CAS RN: 338395-74-7
M. Wt: 264.73
InChI Key: FBEXDJOWXLKCOG-UHFFFAOYSA-N
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Description

2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile (abbreviated 2-CPSMT) is an organic compound with a variety of uses in the scientific research field. It is a derivative of the triazole family and is composed of a core ring structure of three nitrogens with a nitrogen-sulfur-methyl-chlorine group attached. 2-CPSMT is a versatile compound that has been used for a variety of applications, such as synthesizing novel compounds and studying their properties, as well as for biochemical and physiological research.

Scientific Research Applications

Synthetic Applications and Mechanistic Insights

Synthetic Scope and Mechanisms : The study on the base-induced 5-endo cyclization of benzyl alkynyl sulfides, including aryl substituted compounds in acetonitrile, highlights the synthetic potential and mechanistic pathways of structurally similar compounds. This research emphasizes the impact of electron-withdrawing groups and the process's efficiency, providing a foundational understanding of reaction behaviors and outcomes in synthetic organic chemistry (Motto et al., 2011).

Antimicrobial Applications

Synthesis of Formazans as Antimicrobial Agents : The creation of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showcases the antimicrobial research applications of compounds within this family. Such studies indicate the versatility of these molecules in developing potential antimicrobial agents and the significance of structural modifications in enhancing biological activity (Sah et al., 2014).

Corrosion Inhibition

Mild Steel Corrosion Inhibition : Research into triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for the corrosion inhibition of mild steel in acidic media, demonstrates the application of these compounds in materials science. The study's findings on the high inhibition efficiencies and the adsorption mechanism offer insights into the protective capabilities of triazole derivatives against corrosion, relevant to extending the lifespan of metals in corrosive environments (Lagrenée et al., 2002).

Electrochemical Studies

Electrochemical Properties and Applications : The exploration of polythiophenes and their overoxidation in acetonitrile electrolytes provides an understanding of the electrochemical behaviors and applications of polymeric materials. This research has implications for the development of electronic and photonic devices, demonstrating how chemical modifications can alter material properties for specific technological applications (Barsch & Beck, 1996).

properties

IUPAC Name

2-[5-[(4-chlorophenyl)sulfanylmethyl]-1H-1,2,4-triazol-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4S/c12-8-1-3-9(4-2-8)17-7-11-14-10(5-6-13)15-16-11/h1-4H,5,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEXDJOWXLKCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=NC(=NN2)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile

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